Physicochemical Descriptors Differentiating the 3‑Methyl‑1,2,4‑oxadiazol‑5‑yl Pyridazinone from Closest Commercial Analogs
When evaluated against the closest commercially available dihydropyridazinone‑oxadiazole analogs, the target compound exhibits a distinct physicochemical signature that affects fragment‑library design and downstream synthetic tractability. Compared with the fully aromatic analog 6‑(3‑methyl‑1,2,4‑oxadiazol‑5‑yl)pyridazin‑3(2H)‑one (MW = 178.15 g mol⁻¹, no sp³ carbon in the pyridazinone ring), the target compound contains two additional hydrogen atoms that increase molecular weight to 180.16 g mol⁻¹, introduce one sp³‑hybridized center, and shift the computed log P (XLogP3‑AA) to −0.1 [1]. In contrast, 6‑(3‑(pyridin‑3‑yl)‑1,2,4‑oxadiazol‑5‑yl)‑4,5‑dihydropyridazin‑3(2H)‑one (CAS 1261001‑68‑6; MW = 243.22 g mol⁻¹) introduces a basic pyridine nitrogen that substantially alters hydrogen‑bond acceptor count (6 vs. 5) and computed log P (−0.1 vs. an estimated >0.5), changing both solubility and target‑engagement potential . These numerical differences in molecular weight, log P, hydrogen‑bond donor/acceptor counts, and rotatable bond count are the primary filters used in rule‑of‑three compliant fragment library construction, meaning that substitution of any of these analogs will select for a different region of chemical space and potentially different primary screening hits.
| Evidence Dimension | Molecular weight (MW), computed log P (XLogP3‑AA), hydrogen‑bond donor count (HBD), hydrogen‑bond acceptor count (HBA), rotatable bond count (RBC) |
|---|---|
| Target Compound Data | MW = 180.16 g mol⁻¹; XLogP3‑AA = −0.1; HBD = 1; HBA = 5; RBC = 1 |
| Comparator Or Baseline | 6‑(3‑Methyl‑1,2,4‑oxadiazol‑5‑yl)pyridazin‑3(2H)‑one: MW = 178.15 g mol⁻¹, XLogP3‑AA ≈ 0.0, HBD = 0, HBA = 5, RBC = 1; 6‑(3‑(Pyridin‑3‑yl)‑1,2,4‑oxadiazol‑5‑yl)‑4,5‑dihydropyridazin‑3(2H)‑one: MW = 243.22 g mol⁻¹, XLogP3‑AA ≈ >0.5, HBD = 1, HBA = 6, RBC = 2 |
| Quantified Difference | ΔMW: +2.01 vs. pyridazinone analog, −63.06 vs. pyridinyl analog; ΔXLogP3‑AA: ≈ −0.1 vs. pyridazinone analog, ≈ −0.6 vs. pyridinyl analog; ΔHBD: +1 vs. pyridazinone analog; ΔHBA: −1 vs. pyridinyl analog; ΔRBC: −1 vs. pyridinyl analog |
| Conditions | Computed properties retrieved from PubChem (XLogP3‑AA, HBD, HBA, RBC) and ChemSpider/ChemSrc (MW for analogs) |
Why This Matters
These physicochemical parameters determine whether a compound passes fragment‑library filters (e.g., rule‑of‑three: MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3); selecting the wrong analog can shift the library's chemical space coverage and alter hit‑finding outcomes.
- [1] PubChem Compound Summary for CID 56766713, 6-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one. National Center for Biotechnology Information (2025). View Source
